4-Tert-butyl-1-n-butylbenzene

Volatility Thermal Separation Solvent Selection

4-Tert-butyl-1-n-butylbenzene is a para-disubstituted dialkylbenzene (C14H22; MW 190.32) containing both a rigid, bulky tert-butyl group and a flexible, linear n-butyl chain on the same aromatic core. This unique substitution pattern creates an asymmetric molecular geometry and a set of physicochemical properties—including an intermediate boiling point, a specific density, and a high calculated LogP—that are not duplicated by any single symmetrical or mono-alkylated analog.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 14011-00-8
Cat. No. B8523471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1-n-butylbenzene
CAS14011-00-8
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C14H22/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3
InChIKeyBDSMPLDBKOVNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-1-n-butylbenzene (CAS 14011-00-8): A para-Disubstituted Dialkylbenzene with Sterically and Conformationally Differentiated Alkyl Chains


4-Tert-butyl-1-n-butylbenzene is a para-disubstituted dialkylbenzene (C14H22; MW 190.32) containing both a rigid, bulky tert-butyl group and a flexible, linear n-butyl chain on the same aromatic core [1]. This unique substitution pattern creates an asymmetric molecular geometry and a set of physicochemical properties—including an intermediate boiling point, a specific density, and a high calculated LogP—that are not duplicated by any single symmetrical or mono-alkylated analog . The compound is typically supplied as a colorless to pale yellow oil and is utilized as a specialty solvent, a synthetic intermediate, and a model substrate for studying structure-property relationships in alkylaromatic systems [2].

Why 4-Tert-butyl-1-n-butylbenzene Cannot Be Replaced by a Generic Dialkylbenzene for Property-Critical Applications


Substituting 4-tert-butyl-1-n-butylbenzene with a simpler dialkylbenzene—such as a symmetrical para-di-tert-butyl or a para-di-n-alkyl analog—is not a neutral change; it fundamentally alters key physicochemical parameters that govern performance in synthesis, separation, and formulation . The combination of a bulky tert-butyl group and a linear n-butyl chain confers a specific balance of steric hindrance, molecular flexibility, and lipophilicity (LogP ~4.33) that is absent in more symmetric or less substituted alternatives . Consequently, applications that rely on a precise boiling point, a defined density for solvent selection, or a targeted octanol-water partition coefficient for extraction or partitioning studies cannot simply interchange this compound with an in-class analog without introducing significant, often uncharacterized, variability .

Quantitative Differentiation Evidence for 4-Tert-butyl-1-n-butylbenzene Against its Closest Analogs


Boiling Point Positioning: Intermediate Volatility Between Para-Di-tert-butyl and Para-Mono-tert-butyl Analogs

The boiling point of 4-tert-butyl-1-n-butylbenzene (77-79 °C at 1 Torr) falls between that of the more volatile 4-tert-butyltoluene (191-193 °C at 760 Torr) and the less volatile 1,4-di-tert-butylbenzene (236 °C at 760 Torr) [1]. This intermediate volatility, when adjusted for pressure, provides a unique distillation window and vapor pressure curve not shared by these comparators. The presence of the flexible n-butyl chain lowers the boiling point relative to the rigid di-tert-butyl analog, while the bulky tert-butyl group raises it above the mono-tert-butyl methyl analog.

Volatility Thermal Separation Solvent Selection Distillation

Density as a Function of Alkyl Chain Architecture: Specific Gravity for Liquid Handling and Formulation

The reported density of 4-tert-butyl-1-n-butylbenzene is 0.8599 g/cm³ . This value is lower than that of the more compact, solid 1,4-di-tert-butylbenzene (density ~0.985 g/cm³) [1] and slightly lower than the liquid 4-tert-butyltoluene (0.8612 g/cm³) [2]. The density is also higher than the purely aliphatic linear n-butylbenzene (0.860 g/cm³) [3]. This specific density, resulting from the mixed alkyl substitution, dictates its behavior in liquid-liquid extractions, gravimetric dispensing, and its miscibility profile with other solvents.

Density Specific Gravity Formulation Solvent Blending

Lipophilicity Tuning: A LogP Value Distinct from Both Symmetric and Mono-alkylated Benzene Derivatives

The calculated LogP for 4-tert-butyl-1-n-butylbenzene is 4.32670 . This value is significantly higher than that of the mono-alkylated tert-butylbenzene (LogP ~3.8) [1] and the less substituted 4-tert-butyltoluene (calculated LogP ~4.0) , while being lower than that of the highly symmetrical 1,4-di-tert-butylbenzene (estimated LogP ~5.0) . This intermediate lipophilicity is a direct consequence of the mixed alkyl substitution pattern and provides a unique partitioning behavior.

Lipophilicity LogP Partitioning Bioavailability Extraction

Synthesis Efficiency: High Yield via Modern Suzuki-Miyaura Cross-Coupling Enables Reliable Sourcing

A patented synthesis route for 4-tert-butyl-1-n-butylbenzene employs a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-tert-butylbromobenzene and n-butylboronic acid, achieving an isolated yield of 92% . In comparison, traditional Friedel-Crafts alkylation of dialkylbenzenes often suffers from poor regioselectivity and lower yields due to polyalkylation and rearrangement side reactions [1]. The high-yielding, modern catalytic method ensures a reliable supply of the pure, single-isomer compound, which is critical for reproducible research and industrial applications.

Synthesis Yield Suzuki Coupling Process Chemistry

Optimal Application Scenarios for 4-Tert-butyl-1-n-butylbenzene Based on Differentiated Properties


Calibration Standard or Model Compound for Gas Chromatography (GC) with a Unique Retention Index

The intermediate boiling point and distinct molecular structure of 4-tert-butyl-1-n-butylbenzene provide a unique retention index in non-polar GC columns. Its LogP of 4.33 and boiling point at reduced pressure make it an excellent internal standard for analyzing mixtures of alkylbenzenes or for validating computational models of chromatographic retention . It fills a retention time gap not covered by simpler tert-butyl- or n-butylbenzene isomers, enabling better resolution in complex hydrocarbon analyses.

Specialty Solvent for Selective Extraction or Liquid Scintillation Cocktails

With a density of 0.8599 g/cm³ and a calculated LogP of 4.33 , 4-tert-butyl-1-n-butylbenzene offers a unique solvent environment that is more hydrophobic than toluene but less viscous and lower boiling than 1,4-di-tert-butylbenzene. This property profile suggests its utility in liquid-liquid extraction of moderately hydrophobic analytes or as a component in liquid scintillation cocktails where a balance of solvating power, density matching, and low quenching is desired . Its specific gravity differentiates it from other alkylbenzene solvents, allowing for tailored solvent blends.

Synthetic Intermediate for Functional Materials with Defined Spatial Architecture

The molecule's asymmetric substitution pattern—a rigid tert-butyl group para to a flexible n-butyl chain—makes it a valuable building block for synthesizing ligands, monomers, or surfactants with precisely engineered steric profiles. The high-yielding Suzuki coupling route (92%) ensures a reliable source of the pure para-isomer. This scaffold can be further functionalized (e.g., via bromination of the aromatic ring or modification of the alkyl chains) to introduce the desired steric bulk and conformational flexibility into the final material, which is difficult to achieve with symmetric dialkylbenzenes .

Physicochemical Property Benchmark for Computational Chemistry and QSAR Model Development

4-Tert-butyl-1-n-butylbenzene serves as an excellent benchmark compound for validating computational models of molecular properties due to its well-defined, non-symmetric structure and the availability of key experimental data (boiling point , density , LogP ). Its properties are sufficiently distinct from common analogs to test the accuracy of predictive algorithms for boiling point, density, and partition coefficients in mixed alkylaromatic systems. This makes it a useful standard in cheminformatics and quantitative structure-activity relationship (QSAR) studies where a diverse training set is required.

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